
L-精氨酸单(4-甲基-2-氧代戊酸酯)
描述
L-Arginine is a conditionally essential amino acid and serves as a precursor for the synthesis of proteins, nitric oxide, polyamines, proline, glutamate, and creatine. It plays a crucial role in various physiological processes in the vascular system due to its ability to be metabolized into nitric oxide, an important endogenous messenger molecule (Żyga, 2022).
Synthesis Analysis
Synthetic approaches to derivatives of L-Arginine involve complex chemical pathways. For instance, the synthesis of N(δ)-methylated L-Arginine and related compounds has been developed to explore their physiological and pharmaceutical relevance. These synthetic schemes aim at obtaining derivatives like N(δ)-methyl-L-Arginine through methods that ensure high yields and optical purity (Schade et al., 2008).
Molecular Structure Analysis
The molecular structure of L-Arginine derivatives, such as N(2)-(4-Methoxysalicylidene)arginine hemihydrate, has been studied, revealing the zwitterionic nature of these molecules and their complex hydrogen bonding patterns. These structures highlight the intricate balance of interactions that stabilize the molecule and potentially influence its reactivity and biological activity (Sethuram et al., 2013).
Chemical Reactions and Properties
L-Arginine undergoes various biochemical reactions, notably as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide. This reaction is crucial for many physiological processes, including vasodilation and immune response modulation. Derivatives of L-Arginine, such as NG-methyl-L-arginine, function as alternate substrates and inhibitors for NOS, illustrating the chemical versatility and biological significance of these compounds (Olken & Marletta, 1993).
Physical Properties Analysis
The study of L-Arginine and its derivatives often includes the examination of their solubility, crystalline form, and hydration state, which are essential for understanding their behavior in biological systems. For example, the crystallization of L-Arginine derivatives can reveal detailed insights into their physical properties, such as solubility and stability, which are crucial for their biological function and therapeutic application.
Chemical Properties Analysis
The chemical properties of L-Arginine, including its reactivity and interactions with other molecules, are fundamental to its role in biological systems. Its ability to be metabolized into nitric oxide and other compounds underscores its importance in physiological processes, from vasodilation to immune response regulation. Detailed chemical analysis helps in understanding how modifications to the L-Arginine molecule, such as methylation, affect its function and potential therapeutic uses (Bronte & Zanovello, 2005).
科学研究应用
运动表现增强
精氨酸α-酮异己酸盐: (AKIC) 已被研究用于其增强运动表现的潜力。 人们认为它可以减少运动引起的肌肉损伤并保持骨骼肌的力量产生 。 这种应用在运动营养领域尤其重要,因为 AKIC 可用于改善恢复时间和整体运动表现。
代谢工程
AKIC 是支链氨基酸生物合成中的关键前体,支链氨基酸对于制药应用至关重要。 研究重点是使用代谢工程技术微生物合成 AKIC,以优化生产产量 。 这种应用对于开发更有效、更经济的工业规模生产 AKIC 的方法至关重要。
女性生殖
包括 AKIC 的 L-精氨酸-NO 系统在女性生殖中起着重要作用。 研究表明,该系统参与生殖的各个阶段,包括卵泡生成、卵母细胞成熟和着床 。 了解 AKIC 在这些过程中的作用可能导致生育治疗和生殖健康的进步。
细胞过程中的精氨酸甲基化
AKIC 参与精氨酸残基的甲基化,这是一种翻译后修饰,会影响基本细胞过程,例如转录、RNA 加工和 DNA 损伤反应 。 研究 AKIC 在精氨酸甲基化中的作用可以提供对这些关键细胞机制调控的见解。
酵母代谢
在酵母中,AKIC 是某些氨基酸从葡萄糖合成过程中的中间体。 了解它在酵母代谢中的作用对生物技术和发酵过程具有重要意义,酵母通常用于生产食物、饮料和生物燃料 .
作用机制
Target of Action
L-Arginine mono(4-methyl-2-oxovalerate), also known as Arginine alpha-ketoisocaproate, is an organic compound that plays a crucial role in the synthesis of creatine, an amino acid that provides energy to cells throughout the body, particularly muscle cells . It primarily targets the biochemical pathways involved in creatine synthesis .
Mode of Action
The compound interacts with its targets by providing the necessary amino acids for the synthesis of creatine . It is a precursor in the biochemical pathway, contributing to the formation of creatine, which is essential for energy production in cells .
Biochemical Pathways
L-Arginine mono(4-methyl-2-oxovalerate) is involved in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well .
Pharmacokinetics
It is known that the compound has good solubility and can dissolve in water and some organic solvents
Result of Action
The primary result of the action of L-Arginine mono(4-methyl-2-oxovalerate) is the synthesis of creatine, which is crucial for energy production in cells, particularly muscle cells . This can lead to improved muscle function and potentially enhanced physical performance.
属性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-4(2)3-5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZIGXHKOXEDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992809 | |
| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72087-40-2 | |
| Record name | NSC353624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the potential benefit of supplementing Arginine alpha-ketoisocaproate in trauma patients?
A: Research suggests that dietary supplementation with Arginine alpha-ketoisocaproate (AKIC) may be beneficial for individuals recovering from trauma. A study using a rat trauma model found that AKIC supplementation led to improved apparent nitrogen balance, particularly in traumatized animals. [] This improvement suggests that AKIC could help promote nitrogen economy and potentially aid in tissue repair and recovery following trauma.
Q2: How does the efficacy of Arginine alpha-ketoisocaproate compare to Ornithine alpha-ketoisocaproate in a trauma recovery context?
A: A study comparing the effects of Arginine alpha-ketoisocaproate (AKIC) and Ornithine alpha-ketoisocaproate (OKIC) in a rat trauma model found that AKIC was more effective in improving apparent nitrogen balance, particularly in traumatized rats. [] Additionally, analysis of plasma amino acid patterns indicated that AKIC stimulated net protein synthesis, while OKIC did not demonstrate this effect. This suggests that AKIC may be more beneficial than OKIC in promoting nitrogen retention and protein synthesis for trauma recovery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)
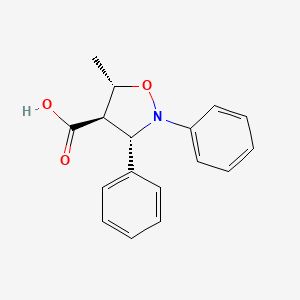
![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)
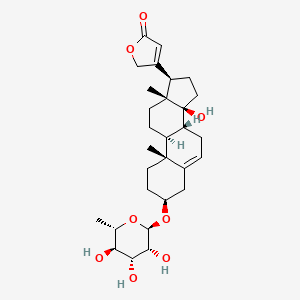
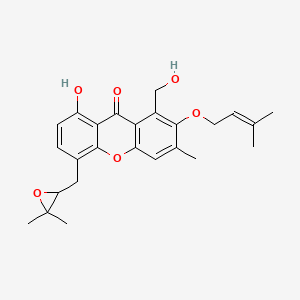
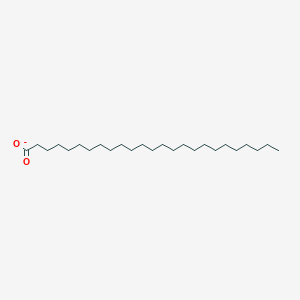

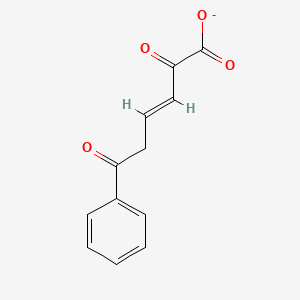
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, potassium salt (1:1), (2S,5R,6R)-](/img/structure/B1260915.png)

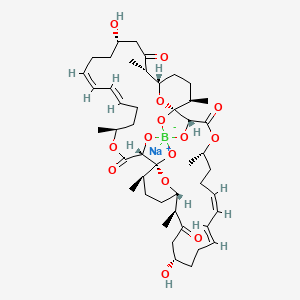
![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)
![(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide](/img/structure/B1260923.png)